Dimethyl 4-methoxy-5-nitrophthalate

Vue d'ensemble

Description

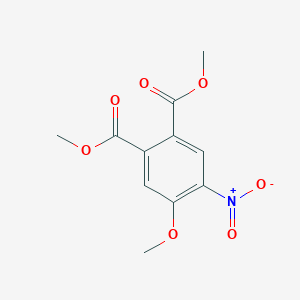

Dimethyl 4-methoxy-5-nitrophthalate, also known as DMMNP, is a synthetic chemical compound. It has a molecular formula of C11H11NO7 and an average mass of 269.207 Da .

Molecular Structure Analysis

The molecular structure of Dimethyl 4-methoxy-5-nitrophthalate consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 7 oxygen atoms . The exact structure visualization is not available in the search results.Physical And Chemical Properties Analysis

Dimethyl 4-methoxy-5-nitrophthalate has a molecular weight of 269.21 g/mol. Additional physical and chemical properties are not specified in the search results.Applications De Recherche Scientifique

1. Nonlinear Optics

- Application : The compound 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene] aniline (DTA), which has a similar structure, is used in nonlinear optics .

- Method : The DTA crystal was synthesized and grown at room temperature using a slow evaporation technique with a mixed solvent of acetone and methanol .

- Results : The DTA crystal showed high optical transparency of about 88% in the Vis and NIR region with a UV–Vis absorption edge of 390 nm . The crystal can be used as a source material to exhibit green emission light .

2. Fluorescence Imaging

- Application : 4-methoxy-naphthalimide PET fluorescent probes, which are structurally similar to the compound you mentioned, are used in fluorescence imaging .

- Method : The addition of a 4-methoxy group to naphthalimide facilitates the construction of an electronic push-pull system in the fluorophore .

- Results : The addition of the 4-methoxy group resulted in a bathochromic shift of absorption and fluorescence emission spectra of the probe, enhancing the molar extinction coefficient ε and fluorescence quantum yield Φf .

3. Therapeutic Applications of 5-Methoxy-N,N-Dimethyltryptamine

- Application : 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring tryptamine that primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors . It has potential therapeutic applications .

- Method : The compound is administered to individuals, and its effects on various mental health outcomes are observed .

- Results : Observational studies and surveys have suggested that single exposure to 5-MeO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress . 5-MeO-DMT also stimulates neuroendocrine function, immunoregulation, and anti-inflammatory processes, which may contribute to changes in mental health outcomes .

4. Clinical Pharmacology of 5-Methoxy-N,N-Dimethyltryptamine

- Application : 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring tryptamine that primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors . It has potential therapeutic applications .

- Method : The compound is administered to individuals, and its effects on various mental health outcomes are observed .

- Results : Observational studies and surveys have suggested that single exposure to 5-MeO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress . 5-MeO-DMT also stimulates neuroendocrine function, immunoregulation, and anti-inflammatory processes, which may contribute to changes in mental health outcomes .

Safety And Hazards

The safety data sheet for a similar compound, Dimethyl 4-nitrophthalate, indicates that the product causes burns of eyes, skin, and mucous membranes. It reacts violently with water, is flammable, and containers may explode when heated . It’s important to note that these hazards may not be identical for Dimethyl 4-methoxy-5-nitrophthalate, but they provide some insight into potential risks.

Propriétés

IUPAC Name |

dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO7/c1-17-9-5-7(11(14)19-3)6(10(13)18-2)4-8(9)12(15)16/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGASGVVPYSDBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743542 | |

| Record name | Dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-methoxy-5-nitrophthalate | |

CAS RN |

856806-20-7 | |

| Record name | Dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane](/img/structure/B1473698.png)

![methyl (1R,3S,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1473703.png)

![1-(Tert-butoxycarbonylaminomethyl)-spiro[2.4]heptane-1-carboxylic acid](/img/structure/B1473710.png)

![2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B1473712.png)

![2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1473718.png)